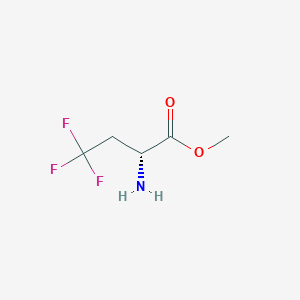

Methyl (R)-2-amino-4,4,4-trifluorobutanoate

Description

Properties

Molecular Formula |

C5H8F3NO2 |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

methyl (2R)-2-amino-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |

InChI Key |

WZKQAIWCKKIFHK-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC(F)(F)F)N |

Canonical SMILES |

COC(=O)C(CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of a suitable α,β-unsaturated ester intermediate bearing the trifluoromethyl group.

- Stereoselective reduction or amination steps to install the amino group with controlled chirality.

- Esterification or transesterification to yield the methyl ester form.

Detailed Synthetic Route from a Patent Disclosure

A recent patent (CN112225666B) describes an efficient, stereoselective preparation method for a closely related compound, (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, which shares key synthetic principles applicable to trifluorobutanoate derivatives. This method can be adapted for this compound synthesis:

Step A: Reduction of α,β-unsaturated ester intermediate

- The starting material is methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (an α,β-unsaturated ester).

- Reduction is performed using sodium borohydride (NaBH4) as the hydride source.

- Lewis acids such as lithium chloride (LiCl), zinc chloride (ZnCl2), or stannous chloride (SnCl2) are added catalytically to enhance the reduction rate and selectivity.

- Crown ethers (e.g., 15-crown-5, dicyclohexyl-18-crown-6, or 18-crown-6) act as phase transfer catalysts to improve contact between reactants.

- The reaction is carried out in toluene at mild temperatures (20–30 °C), facilitating high yield and purity.

Step B: Chiral conversion via aminoalcohol ligand coordination

- The reduced intermediate is subjected to a conversion reaction in an alcohol solvent (methanol, ethanol, or propanol).

- An aminoalcohol ligand (1–2% molar ratio) is added to form a coordination complex, enhancing chiral selectivity and purity.

- The conversion reaction temperature is maintained at 10–15 °C to preserve stereochemical integrity.

- After reaction completion, solvent removal under reduced pressure is followed by extraction with toluene and water.

- pH adjustment to 8–9 and phase separation removes impurities.

- Drying over sodium sulfate and filtration yields a toluene solution of the product ready for further use.

- Mild reaction conditions (20–30 °C for reduction, 10–15 °C for conversion).

- High catalytic efficiency with NaBH4 and Lewis acids.

- Use of crown ethers as phase transfer catalysts improves reaction rates and yields.

- High chiral purity due to aminoalcohol ligand coordination.

- Simple and effective post-reaction workup.

Preparation of the α,β-Unsaturated Ester Intermediate

The α,β-unsaturated ester intermediate (e.g., methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate) is prepared by:

- Reacting the corresponding acid chloride or acid derivative with ammonium formate in an alcohol solvent (methanol or ethanol).

- The molar ratio of acid derivative to ammonium formate is optimized at approximately 1:4.5–6 to drive the reaction to completion.

- The reaction is conducted at reflux temperature to maximize conversion.

- After reaction, solvent removal and extraction with toluene/water enable isolation of the intermediate with high purity.

Alternative Esterification Method for Amino Acids

An alternative method for preparing amino acid methyl esters, applicable to this compound, involves direct esterification of the amino acid using chlorotrimethylsilane (TMSCl) and methanol at room temperature:

- Amino acid (0.1 mol) is stirred with freshly distilled TMSCl (0.2 mol) in methanol.

- The reaction proceeds at ambient temperature, typically completing in 12–24 hours depending on substrate solubility.

- The product is isolated by concentration under reduced pressure to yield the amino acid methyl ester hydrochloride salt.

- This method is operationally convenient and avoids the need for gaseous HCl.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| α,β-Unsaturated ester formation | Acid derivative + ammonium formate | Reflux (~65–78) | Methanol/Ethanol | Molar ratio 1:4.5–6 ammonium formate |

| Reduction of α,β-unsaturated ester | Sodium borohydride + Lewis acid + crown ether | 20–30 | Toluene | Lewis acid: LiCl, ZnCl2, or SnCl2; crown ether mass ratio 1:1.2–2.0 |

| Chiral conversion | Aminoalcohol ligand (1–2%) in alcohol solvent | 10–15 | Methanol/Ethanol | Enhances chiral purity |

| Esterification (alternative) | Amino acid + TMSCl + methanol | Room temperature | Methanol | Produces amino acid methyl ester hydrochloride |

Research Findings and Practical Notes

- The use of Lewis acids in combination with sodium borohydride significantly improves reduction efficiency and selectivity, allowing reactions at mild temperatures with high yields and purity.

- Crown ethers as phase transfer catalysts facilitate better interaction between hydride donor and substrate, increasing reaction rates and completeness.

- The aminoalcohol ligand coordination step is critical for achieving high enantiomeric excess in the final product, ensuring the (R)-configuration is preserved.

- The alternative TMSCl/methanol esterification method offers a straightforward approach to prepare methyl esters of amino acids without requiring harsh acidic gas conditions or low temperatures.

- The overall synthetic route balances operational simplicity, cost-effectiveness, and product quality, making it suitable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Methyl ®-2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between Methyl (R)-2-amino-4,4,4-trifluorobutanoate and its analogs:

Key Observations:

- Steric and Electronic Effects: The tert-butyl ester’s bulky group enhances steric protection of the amino group, making it advantageous in peptide synthesis where temporary protection is required . In contrast, the methyl and ethyl esters are smaller, favoring reactivity in nucleophilic substitutions .

- Volatility : The ethyl ester has a lower boiling point (133.6°C) compared to the tert-butyl derivative, likely due to reduced molecular weight and weaker intermolecular forces .

- Chirality: this compound and its positional isomer (ethyl (R)-3-amino-4,4,4-trifluorobutanoate) highlight the importance of stereochemistry in biological activity, though specific data on efficacy differences are absent in the provided evidence .

Biological Activity

Methyl (R)-2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid derivative that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C6H11F3N2O2

Molecular Weight : Approximately 171.12 g/mol

Structural Features : The compound contains a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This structural characteristic allows it to interact favorably with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to hydrophobic regions of target proteins. This can lead to modulation of enzyme activity and influence metabolic pathways .

- Bioisosteric Properties : This compound can act as a bioisostere for leucine, potentially improving the efficacy and stability of therapeutic agents .

- Cellular Signaling : Binding interactions can significantly alter enzyme kinetics and cellular signaling pathways, making it a promising candidate for drug design .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

- Antimicrobial Activity : Evidence suggests potential antimicrobial properties against certain pathogens, although further studies are needed to confirm these effects .

Study on Enzyme Inhibition

A study investigated the inhibition of specific enzymes by this compound. The results demonstrated that the compound could effectively inhibit enzyme activity by binding to the active sites, thereby blocking substrate access.

Antitumor Activity

In vitro studies showed that this compound exhibited significant antitumor activity against various cancer cell lines. The mechanism involved interference with key metabolic pathways that promote cell growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3,3,3-trifluoropropanoate | C5H8F3N | Contains a trifluoropropyl moiety |

| Ethyl 2-amino-4,4,4-trifluorobutanoate | C7H12F3N2O2 | Ethyl ester variant |

| Methyl 3-amino-4,4,4-trifluorobutyrate | C6H11F3N | Different position of the amino group |

Applications in Drug Design

The unique properties of this compound make it a valuable building block in drug design. Its ability to mimic natural amino acids while providing enhanced stability and bioactivity positions it as a candidate for developing new therapeutic agents targeting various diseases.

Q & A

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.